molecular formula C15H19N3O3S B2817062 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-80-5

3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2817062
CAS RN: 510735-80-5
M. Wt: 321.4
InChI Key: LFHPZXGAKBLCRH-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries .


Molecular Structure Analysis

The compound contains a benzamide group (a benzene ring attached to a carboxamide group), two methoxy groups attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the carboxamide group. The exact structure would need to be confirmed with spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 3,5-Dimethoxybenzamide, has a molecular weight of 181.19 and a melting point of 145-148 °C .

Scientific Research Applications

Anticancer Applications

  • A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines. These compounds, including variants of the mentioned chemical, demonstrated GI50 values comparable to the standard drug Adriamycin, suggesting significant potential in cancer treatment (Tiwari et al., 2017).

Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which share structural similarities with the mentioned compound, were found to have strong antimicrobial activity, particularly against S. epidermidis. Some compounds also showed DNA protective ability, indicating their potential in developing antimicrobial therapies (Gür et al., 2020).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group exhibited significant nematocidal activities. This indicates the potential use of such compounds in agricultural settings to control nematode infestations (Liu et al., 2022).

Structural Analysis

  • Research on the structural aspects of compounds similar to 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, particularly focusing on their crystal structures and bonding, provides insights into their molecular configurations and potential applications (Mo et al., 2011).

Spectroscopic and Biological Studies

  • A study on N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which are structurally related, revealed their antibacterial and antifungal activities. Such studies are crucial in understanding the biological interactions and applications of these compounds (Patel et al., 2015).

Photodynamic Therapy Applications

  • The synthesis and characterization of new zinc phthalocyanine derivatives, having a thiadiazole group, showed high singlet oxygen quantum yield. This indicates their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Fluorescence Studies

  • The fluorescence effects in compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, which are similar in structure, were studied, highlighting the potential of these compounds in fluorescence-based applications (Matwijczuk et al., 2018).

Mechanism of Action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound might interact with its targets by neutralizing harmful free radicals or chelating metal ions, which can lead to various biochemical changes.

Biochemical Pathways

Given the antioxidant and metal chelating activities of some benzamides , it can be inferred that the compound might influence pathways related to oxidative stress and metal ion homeostasis.

Result of Action

Based on the reported activities of some benzamides , it can be speculated that the compound might exert protective effects against oxidative stress and potentially inhibit the growth of certain bacteria.

Future Directions

Future research could involve testing this compound for potential biological activities, such as antioxidant, antibacterial, or other therapeutic effects. It could also involve further characterization of its physical and chemical properties .

properties

IUPAC Name

3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9(2)5-13-17-18-15(22-13)16-14(19)10-6-11(20-3)8-12(7-10)21-4/h6-9H,5H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPZXGAKBLCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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